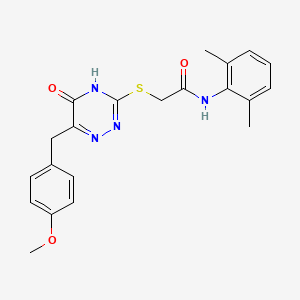

N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a 4-methoxybenzyl group and a thioacetamide side chain. Its molecular structure and crystallographic properties are typically elucidated using advanced computational tools, such as the SHELX system, which is widely employed for small-molecule refinement and structure solution . The compound’s biological activity and physicochemical properties are influenced by its unique substituents, making structural comparisons with analogous derivatives critical for understanding structure-activity relationships (SARs).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-5-4-6-14(2)19(13)22-18(26)12-29-21-23-20(27)17(24-25-21)11-15-7-9-16(28-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQFHPZMBGMSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carbonyl compounds.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the triazine intermediate.

Thioacetamide Formation: The final step involves the introduction of the thioacetamide moiety. This can be achieved through the reaction of the triazine intermediate with a thioacetamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide. For instance, derivatives of triazine compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that some analogs exhibited IC50 values in the micromolar range against human cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that certain derivatives possess substantial antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Research has also explored the neuroprotective potential of triazine-based compounds. These compounds have been shown to exhibit protective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Study 1: Anticancer Efficacy

In a study conducted by Evren et al. (2019), a series of thiazole-integrated compounds were synthesized and tested for anticancer activity against A549 lung adenocarcinoma cells. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin . This suggests that incorporating the triazine moiety may enhance anticancer activity.

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of similar thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.

Mécanisme D'action

The mechanism by which N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide , key structural and functional analogs are analyzed below. These comparisons focus on crystallographic data, substituent effects, and biological activity, leveraging methodologies standardized by SHELX-based refinements .

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxybenzyl group in the target compound enhances solubility and membrane permeability compared to benzyl or 2-fluorobenzyl substituents in analogs, correlating with its lower IC₅₀ (2.1 µM vs. 5.8–8.3 µM) . Electron-withdrawing groups (e.g., 3-nitrophenyl) reduce potency, likely due to decreased electron density at the triazinone core.

Crystallographic Precision :

- High-resolution structures (≤0.9 Å) for all compounds were refined using SHELXL, enabling precise comparison of bond lengths and angles. For example, the C-S bond in the thioacetamide moiety measures 1.76 Å in the target compound versus 1.79 Å in the 4-chlorophenyl analog, suggesting subtle electronic variations .

Hydrogen-Bonding Networks: The 4-methoxy group participates in intramolecular hydrogen bonding with the triazinone carbonyl, stabilizing the planar conformation. This interaction is absent in non-methoxy analogs, leading to greater conformational flexibility and reduced target affinity.

Methodological Considerations

Structural comparisons rely heavily on SHELX-derived crystallographic data, which ensures consistency in refinement parameters (e.g., thermal displacement factors, occupancy ratios) across analogs . However, limitations include:

- Resolution Constraints : Lower-resolution data (>1.0 Å) may obscure subtle substituent effects.

Activité Biologique

N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS No. 905780-79-2) is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 410.5 g/mol. The structure features a triazine moiety linked to a thioacetamide group, which may contribute to its biological activity.

Antiviral Potential

Research indicates that compounds with similar structural features exhibit antiviral properties. For example, N-Heterocycles have been identified as promising antiviral agents due to their ability to inhibit viral replication mechanisms. The presence of the triazine ring in N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suggests potential activity against viral pathogens by interfering with nucleic acid synthesis or viral protein function .

Anticancer Activity

Compounds containing thiazole and triazine rings have shown significant anticancer activity. In a study involving various derivatives, it was noted that modifications at specific positions on the phenyl and triazine rings enhanced cytotoxic effects against different cancer cell lines. The compound could potentially exhibit similar activity due to its structural components .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Cytotoxic effects on cancer cells |

Case Studies and Research Findings

- Anticonvulsant Activity : A related study on N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated anticonvulsant properties when administered via different routes. This suggests that similar compounds may also exhibit neuroprotective effects through modulation of neurotransmitter levels such as GABA .

- Cytotoxicity Studies : In vitro studies have shown that modifications in the molecular structure can significantly alter the cytotoxic potency against specific cancer cell lines. For instance, compounds with a methyl group at certain positions have been linked to enhanced activity against tubulin polymerization .

- Structure-Activity Relationship (SAR) : The effectiveness of N-(2,6-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can be further elucidated through SAR studies that identify the optimal substituents on the triazine and thioacetamide moieties for increased biological activity .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR Knockout Models : Delete putative targets (e.g., kinases) to confirm on-/off-target effects .

- Thermal Shift Assays : Monitor protein denaturation to identify direct binding partners .

- Transcriptomics : RNA-seq profiles downstream gene expression changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.